molecular formula C8H5BrF3NO2 B1529705 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227577-84-5

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid

Cat. No. B1529705
M. Wt: 284.03 g/mol
InChI Key: KTZGGNHQDYTEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid” is a chemical compound with the empirical formula C6H3BrF3N . It is a fluorinated building block and is used in the synthesis of various agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The synthesis of these compounds often involves regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .


Molecular Structure Analysis

The molecular weight of “2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid” is 225.99 . The SMILES string representation of the molecule is FC(F)(F)c1cccc(Br)n1 .


Physical And Chemical Properties Analysis

“2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid” is a solid with a melting point range of 45.0-54.0°C . It appears as white to pale yellow crystals or powder .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The development of organic compounds containing fluorine, such as “2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid”, is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGGNHQDYTEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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